molecular formula C25H17ClFN3O2S B2481357 (Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-phenylacetamide CAS No. 786677-60-9

(Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-phenylacetamide

Cat. No. B2481357
CAS RN: 786677-60-9
M. Wt: 477.94
InChI Key: VIAFLZVBDBVPPI-QQTULTPQSA-N
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Description

(Z)-2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-phenylacetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical synthesis of thiazolidinone derivatives has been widely studied due to their significant biological activities. For instance, compounds with a core structure similar to the one inquired have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity in several compounds within the series (K. Sunder & Jayapal Maleraju, 2013).

Kolluri et al. (2020) designed and synthesized a novel series of (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide derivatives. These compounds were evaluated for their cytotoxic activity against human breast cancer cell lines, with some derivatives demonstrating moderate to promising cytotoxic activity, further supported by molecular docking studies (P. K. Kolluri et al., 2020).

Anticancer and Antimicrobial Applications

Thiazolidinone derivatives have also been explored for their anticancer properties. George (2012) synthesized a series of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides that exhibited promising antitumor properties against various cancer cell lines, such as colon, breast, and liver cancer cells. The study utilized 3D-pharmacophore modeling and QSAR analysis to explain the observed antitumor properties (Riham F. George, 2012).

Moreover, Gouda et al. (2010) investigated the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, including 2-(5-oxothiazolidinone)-cyanoacetamido derivatives. These compounds were evaluated against a range of microbial strains, demonstrating promising antimicrobial activities (M. Gouda et al., 2010).

properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-21-9-5-4-6-16(21)14-22-24(32)30(19-12-10-17(27)11-13-19)25(33-22)20(15-28)23(31)29-18-7-2-1-3-8-18/h1-13,22H,14H2,(H,29,31)/b25-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAFLZVBDBVPPI-QQTULTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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